1-Methylbicyclo[4.1.0]heptan-3-one
Overview
Description
1-Methylbicyclo[4.1.0]heptan-3-one is a cyclic ketone compound belonging to the norcamphor family. It is characterized by its bicyclic structure, consisting of a seven-membered ring fused with a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[4.1.0]heptan-3-one can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be prepared by the reaction of 1-methylcyclohexene with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form the corresponding epoxide, which is then subjected to ring-opening and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like dioxiranes, leading to the formation of oxygenated products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts, resulting in the formation of reduced bicyclic compounds.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation Products: Oxygenated derivatives such as alcohols and ketones.
Reduction Products: Reduced bicyclic hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methylbicyclo[4.1.0]heptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methylbicyclo[4.1.0]heptan-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes C-H bond activation, leading to the formation of cationic intermediates that facilitate the reaction . These intermediates are stabilized by hyperconjugative interactions with the cyclopropane ring, which enhances the reactivity of the compound .
Comparison with Similar Compounds
1-Methylbicyclo[4.1.0]heptan-3-one can be compared with other similar compounds, such as:
1-Methylbicyclo[4.1.0]heptan-2-one: Another bicyclic ketone with a similar structure but differing in the position of the carbonyl group.
6-Methylbicyclo[4.1.0]heptan-2-one: A compound with a methyl group at a different position, affecting its reactivity and applications.
2-Methylbicyclo[4.1.0]heptan-2-ol: A hydroxylated derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methylbicyclo[4.1.0]heptan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-4-6(8)2-3-7(9)5-8/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUPTAVQQXHYHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1CCC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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